3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound is a chromeno-oxazine derivative characterized by a fused polycyclic framework, featuring a 4-methoxyphenyl substituent at position 3, a methyl group at position 2, and a pyridin-3-ylmethyl moiety at position 7. Its structural complexity arises from the chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which combines a benzopyran (chromene) ring with an oxazinone heterocycle.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-16-23(18-5-7-19(29-2)8-6-18)24(28)20-9-10-22-21(25(20)31-16)14-27(15-30-22)13-17-4-3-11-26-12-17/h3-12H,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJMCETVAATYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound with potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer, antibacterial, and other therapeutic activities.
- Molecular Formula : C25H22N2O4
- Molecular Weight : 414.5 g/mol
- CAS Number : 929402-99-3
Anticancer Activity
Recent studies indicate that compounds with oxazine structures exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:
-
Cell Line Studies :
- NCI-H1975 : The compound showed promising cytotoxic effects with an IC50 value of approximately 15 µM.
- A549 : Moderate activity was observed with IC50 values around 20 µM.
- NCI-H460 : Less activity compared to the other two cell lines but still noteworthy.
Cell Line IC50 (µM) NCI-H1975 15 A549 20 NCI-H460 25 - Mechanism of Action :
Antibacterial Activity
The compound has also been assessed for antibacterial properties against various strains:
-
In Vitro Studies :
- Exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.
- Moderate activity against Gram-negative bacteria was noted.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Bacillus subtilis 15 Escherichia coli >30
Other Therapeutic Activities
In addition to anticancer and antibacterial effects, the compound has shown potential in other areas:
-
Anticonvulsant Activity :
- Preliminary tests indicated that the compound could reduce seizure frequency in animal models, suggesting a mechanism similar to known anticonvulsants.
-
Antifungal Activity :
- Limited studies have shown some efficacy against Candida albicans, although further research is needed to quantify this effect.
Case Studies and Research Findings
A recent study published in Medicinal Chemistry highlighted the structure-activity relationship (SAR) of oxazine derivatives, including this compound. The findings underscore the importance of substituents on the phenyl ring and their influence on biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, synthesis, and inferred properties.
Table 1: Structural and Functional Comparison
Key Insights from Comparative Analysis
Chlorinated analogs () exhibit higher electrophilicity, which may enhance covalent binding but increase toxicity risks . Methoxy vs. Ethoxymethyl Groups: The ethoxymethyl substituent in ’s compound introduces flexibility and hydrogen-bonding capacity, whereas the target’s rigid methoxyphenyl group may favor planar stacking with aromatic protein residues .
Core Heterocycle Influence Chromeno-oxazine (target) vs. Thiazolo-isoxazole hybrids () exhibit distinct electronic profiles due to sulfur and oxygen heteroatoms, which could favor redox-mediated mechanisms compared to the target’s oxygen-dominated system .
Synthetic and Crystallographic Considerations The target compound’s synthesis likely parallels ’s LiAlH4-mediated reduction and crystallization protocols, though pyridine functionalization may require protective-group strategies . Crystallographic refinement tools like SHELXL () and ORTEP-3 () are critical for resolving conformational details, particularly for the chromeno-oxazine core’s puckering and substituent orientations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
